5-(Chloromethyl)-2-methoxy-1,3-thiazole
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Overview
Description
5-(Chloromethyl)-2-methoxy-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methoxy-1,3-thiazole typically involves the reaction of a thiazole derivative with chloromethylating agents. One common method involves the reaction of 2-methoxythiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methoxy-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methoxy-1,3-thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methoxy-1,3-thiazole involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: Similar structure but with a benzaldehyde ring instead of a thiazole ring.
5-Chloromethyl-2-hydroxy-benzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Chloromethane: A simpler compound with a single chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-methoxy-1,3-thiazole is unique due to its combination of a thiazole ring with both chloromethyl and methoxy substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-(chloromethyl)-2-methoxy-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-8-5-7-3-4(2-6)9-5/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJUOUDIJOEFPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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